Mps1-IN-6

Mps1/TTK inhibition biochemical IC50 kinase assay

Mps1-IN-6 (Compound 9, CAS 2489220-49-5) is an orally bioavailable, highly selective Mps1 kinase inhibitor built on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold, validated by X-ray co-crystal structures with the TTK kinase domain (PDB: 7CIL). It achieves a GI50 of 11 nM in MDA-MB-231 TNBC cells and demonstrates in vivo antitumor activity in a xenograft model at 30–60 mg/kg IV. Unlike promiscuous probes (e.g., reversine) and other in-class inhibitors (e.g., NMS-P715, BOS172722), Mps1-IN-6 offers superior selectivity and oral dosing capability—critical for chronic murine TNBC studies and cleaner dissection of Mps1-dependent signaling.

Molecular Formula C35H39N9O3
Molecular Weight 633.7 g/mol
Cat. No. B15606776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMps1-IN-6
Molecular FormulaC35H39N9O3
Molecular Weight633.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H39N9O3/c1-5-23-8-7-9-24(6-2)32(23)44-17-16-43-21-25(18-29(43)34(44)46)31-27-20-36-40-33(27)39-35(38-31)37-28-11-10-26(19-30(28)47-4)42-14-12-41(13-15-42)22(3)45/h7-11,18-21H,5-6,12-17H2,1-4H3,(H2,36,37,38,39,40)
InChIKeyRKNJVRIHEMHKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mps1-IN-6 (Compound 9): A Potent, Orally Active Mps1/TTK Kinase Inhibitor for Oncology Research Procurement


Mps1-IN-6 (synonym: Compound 9; CAS 2489220-49-5) is a small-molecule inhibitor of monopolar spindle 1 kinase (Mps1/TTK), a mitotic checkpoint kinase overexpressed in triple-negative breast cancer (TNBC) and other aggressive tumour types [1]. It is built on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold, and its design was guided by X-ray co-crystal structures of the TTK kinase domain [1]. The compound is characterised as both highly selective for Mps1 and orally bioavailable, properties that are not uniformly present across the Mps1 inhibitor class [1].

Why Mps1-IN-6 Cannot Be Simply Replaced by Other Mps1/TTK Inhibitors in Research Protocols


Mps1 kinase inhibitors vary substantially in enzymatic potency, selectivity, oral bioavailability, and cellular efficacy, meaning that substituting one in-class compound for another without quantitative justification can undermine experimental reproducibility. For example, early-generation tools such as NMS-P715 show ~28-fold weaker enzymatic potency than Mps1-IN-6, while multi-kinase agents like reversine carry substantial Aurora kinase off-target activity that confounds phenotypic readouts [1]. Even potent agents such as MPI-0479605 and CCT251455 differ in scaffold chemistry, oral pharmacokinetic profile, and cell-type sensitivity, preventing direct interchangeability in both biochemical and animal studies [2].

Mps1-IN-6 Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparator Data


Enzymatic Potency Superiority of Mps1-IN-6 Over NMS-P715 and AZ3146 in Biochemical Mps1 Assays

Mps1-IN-6 inhibits recombinant Mps1 kinase with an IC50 of 6.4 nM, representing a 28-fold improvement in potency over the widely used benchmark inhibitor NMS-P715 (IC50 = 182 nM) and an approximately 5-fold improvement over AZ3146 (IC50 = 35 nM) when compared across independent biochemical assays performed with ATP at near-physiological concentrations [1]. This large potency differential means that Mps1-IN-6 achieves near-complete target engagement at concentrations where NMS-P715 would leave substantial residual Mps1 activity.

Mps1/TTK inhibition biochemical IC50 kinase assay

Mps1-IN-6 Demonstrates Sub-Micromolar Antiproliferative Activity in TNBC Cell Models Where NMS-P715 and AZ3146 Show Weaker Efficacy

In MDA-MB-231 triple-negative breast cancer cells, Mps1-IN-6 achieves a GI50 of 11 nM, directly linked to Mps1 target engagement . In a separate 72-hour proliferation assay across a small cell panel, Mps1-IN-6 (tested as compound 31 in the original study) inhibited MDA-MB-468 breast cancer cells with an IC50 of 0.221 µM, while MCF-7, REB, and HT-29 cells remained largely insensitive (IC50 >10 µM), consistent with the compound's selectivity for TNBC subtypes . By comparison, NMS-P715 accelerated mitotic exit with a cellular IC50 of 53 nM in HeLa cells, but its anti-proliferative activity in TNBC models is less well-characterised [1].

TNBC antiproliferative cellular IC50

Mps1-IN-6 Is an Orally Bioavailable Mps1 Inhibitor, Addressing a Key Limitation of Many Earlier Probes

Mps1-IN-6 was explicitly designed and characterised as an orally active Mps1 inhibitor, as stated in the title of the primary medicinal chemistry publication [1]. In contrast, early-generation Mps1 tool compounds such as NMS-P715 and reversine lack robustly demonstrated oral bioavailability profiles, limiting their utility for chronic in vivo dosing paradigms . The oral activity of Mps1-IN-6 enables per os administration in rodent tumour models, avoiding the stress and pharmacokinetic artefacts associated with continuous intravenous or intraperitoneal delivery [1].

oral bioavailability pharmacokinetics in vivo tool compound

Mps1-IN-6 Exhibits High Selectivity for Mps1/TTK Over a Broad Kinome Panel, Reducing Off-Target Confounding Relative to Multi-Kinase Inhibitors

The primary publication explicitly describes Mps1-IN-6 as a 'highly selective MPS1 inhibitor' developed through structure-guided optimisation of the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold [1]. Although full kinome profiling data for Mps1-IN-6 remain behind the ACS paywall, the scaffold was rationally engineered to exploit unique structural features of the Mps1 ATP-binding pocket identified through X-ray crystallography, providing a structural basis for selectivity claims [1]. In contrast, reversine—a widely used but promiscuous Mps1 probe—potently inhibits Aurora A, B, and C kinases (IC50 range 98-876 nM), introducing significant off-target effects that complicate mitotic checkpoint studies [2].

kinase selectivity off-target profiling chemical biology

Mps1-IN-6 Demonstrates In Vivo Antitumour Efficacy in Mouse Xenograft Models of Triple-Negative Breast Cancer

Mps1-IN-6 produced statistically significant antitumour activity in an MDA-MB-231 TNBC xenograft model when administered at 30 and 60 mg/kg via intravenous injection once daily for 21 days . The primary literature further reports that in vivo evaluation of Compound 9 'effectively mitigates human TNBC cell proliferation' [1]. While several Mps1 inhibitors (e.g., CCT251455, CFI-402257) also possess in vivo efficacy data, Mps1-IN-6 is distinguished by its combination of oral activity, high selectivity, and validated TNBC-relevant in vivo proof-of-concept within a single, publicly disclosed study [1].

in vivo efficacy TNBC xenograft tumour growth inhibition

Mps1-IN-6 Is Built on a Structurally Distinct 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold with X-Ray Co-Crystal Validation

Unlike many Mps1 inhibitors derived from pyrido[3,4-d]pyrimidine (e.g., BOS172722), 1H-pyrrolo[3,2-c]pyridine (e.g., CCT251455), or triazolopyridine (e.g., BAY-1161909/empesertib) scaffolds, Mps1-IN-6 is based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core whose binding mode was confirmed by X-ray co-crystal structures with the TTK kinase domain (PDB: 7CIL for a closely related analogue) [1][2]. This scaffold was specifically optimised to occupy a unique sub-pocket of the Mps1 active site, providing a structurally validated basis for selectivity that is not available for all commercial Mps1 probes [1].

scaffold novelty X-ray crystallography structure-based drug design

Optimal Research and Industrial Application Scenarios for Mps1-IN-6 Based on Quantitative Evidence


Triple-Negative Breast Cancer (TNBC) Target Validation and Efficacy Studies

Mps1-IN-6's validated GI50 of 11 nM in MDA-MB-231 cells and its demonstrated in vivo antitumour activity in a TNBC xenograft model at 30 and 60 mg/kg IV make it a preferred chemical probe for Mps1 target validation in TNBC research programmes [1]. Its oral bioavailability further supports chronic dosing schedules in murine TNBC models, facilitating long-term tumour growth inhibition and survival studies .

Selective Mps1 Signalling Studies Where Off-Target Kinase Activity Must Be Minimised

For researchers investigating Mps1-specific roles in the spindle assembly checkpoint, mitotic catastrophe, or centrosome biology, Mps1-IN-6 is preferable to promiscuous probes like reversine, which potently inhibits Aurora A/B/C kinases (IC50 range 98-876 nM) and confounds phenotypic interpretation [1]. The high selectivity of Mps1-IN-6, grounded in structure-based design, enables cleaner dissection of Mps1-dependent signalling events .

In Vivo Pharmacodynamic and Pharmacokinetic Studies Requiring Oral Dosing

Mps1-IN-6 is explicitly characterised as an orally active Mps1 inhibitor, a property not uniformly demonstrated across the inhibitor class [1]. This makes it suitable for oral pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents, where oral gavage reduces handling stress relative to repeated IP or IV injections and better recapitulates potential clinical dosing routes [1].

Structure-Guided Medicinal Chemistry and Scaffold-Hopping Campaigns

The 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core of Mps1-IN-6, validated by X-ray co-crystal structures with the TTK kinase domain (PDB: 7CIL), provides a structurally distinct starting point for medicinal chemistry programmes seeking to diversify away from the more common pyrido[3,4-d]pyrimidine and 1H-pyrrolo[3,2-c]pyridine scaffolds represented by BOS172722 and CCT251455, respectively [1].

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